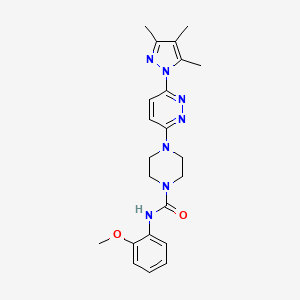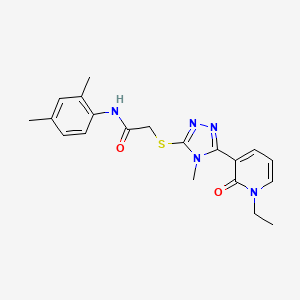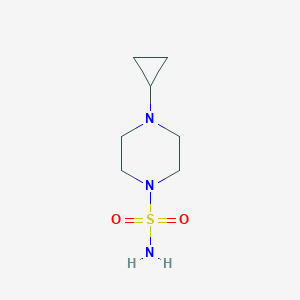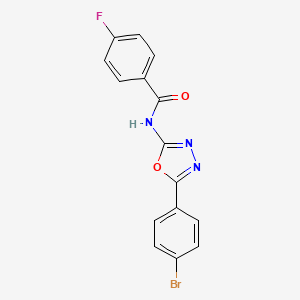![molecular formula C20H17ClFN3O B3008501 N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-28-4](/img/structure/B3008501.png)
N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the specific compound is not directly studied in the provided papers, similar compounds with pyrazine-carboxamide moieties have been investigated, which can give insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions that may include amide bond formation, aromatic substitutions, and cyclization reactions. Although the exact synthesis of N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is not detailed in the provided papers, similar compounds are often synthesized using techniques such as density functional theory (DFT) to optimize the molecular structure and predict reactivity .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using spectroscopic methods and quantum chemical studies. For instance, the molecular structural parameters and vibrational frequencies of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide have been obtained using DFT in the B3LYP approximation, which could be similar to the methods used to analyze the molecular structure of the compound . The presence of chloro and fluoro substituents on the aromatic rings in the compound likely influences its electronic structure and reactivity.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be predicted by mapping the molecular electrostatic potential, which helps in identifying sites for electrophilic and nucleophilic attacks. The presence of the pyrazine ring and carboxamide moiety in the compound suggests potential reactivity similar to that observed in the studied compounds, where amino acids form hydrogen bonds with these groups, indicating possible biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For example, the hyperpolarizability values of similar compounds suggest a role in nonlinear optics due to an extended π-electron delocalization over the pyrazine ring and carboxamide moiety . The stability of the molecule can be analyzed using NBO analysis, which shows the influence of electron density on bond lengths and stretching wavenumbers . The presence of halogen substituents in the compound is likely to affect its physical properties, such as melting and boiling points, solubility, and stability.
Aplicaciones Científicas De Investigación
Antitubercular and Antibacterial Activities :
- Bodige et al. (2019) synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, including compounds with 4-fluorophenyl and 4-chlorophenyl groups, demonstrating potent anti-tuberculosis activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus. This research highlights the potential of these compounds in treating tuberculosis and bacterial infections (Bodige et al., 2019).
Hydrogen Bonding in N-Arylpyrazinecarboxamides :
- Wardell et al. (2008) explored the molecular and supramolecular structures of N-arylpyrazinecarboxamides, including derivatives with fluorophenyl and chlorophenyl groups. Their study on hydrogen bonding and pi-stacking interactions contributes to understanding these compounds' chemical properties and potential applications in various fields (Wardell et al., 2008).
Synthesis of Fluorinated Pyrazoles :
- Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles. Their work contributes to the field of medicinal chemistry by providing building blocks with potential pharmaceutical applications (Surmont et al., 2011).
Crystal Structures of N-Substituted Pyrazolines :
- Loh et al. (2013) synthesized and characterized the crystal structures of various pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This research is valuable for understanding the molecular geometry and potential applications in material science (Loh et al., 2013).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O/c21-14-7-9-15(10-8-14)23-20(26)25-13-12-24-11-3-6-18(24)19(25)16-4-1-2-5-17(16)22/h1-11,19H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDSYEQROOHQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)



![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)
![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)


![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)
![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B3008441.png)